N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Physicochemical profiling Lipophilicity Isonicotinamide SAR

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8) is a synthetic small-molecule isonicotinamide derivative with molecular formula C16H19N3O2S and molecular weight 317.41 g/mol. The compound integrates three distinct pharmacophoric elements: a pyrrole ring connected via an ethylene spacer to the amide nitrogen, a tetrahydrothiophen-3-yl (thiolan-3-yl) ether at the pyridine 2-position, and an isonicotinamide (pyridine-4-carboxamide) core scaffold.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034498-47-8
Cat. No. B2616356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS2034498-47-8
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C16H19N3O2S/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)21-14-4-10-22-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20)
InChIKeyOWSBFBPRLQKFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8): Structural Identity and Compound Class for Procurement Assessment


N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8) is a synthetic small-molecule isonicotinamide derivative with molecular formula C16H19N3O2S and molecular weight 317.41 g/mol [1]. The compound integrates three distinct pharmacophoric elements: a pyrrole ring connected via an ethylene spacer to the amide nitrogen, a tetrahydrothiophen-3-yl (thiolan-3-yl) ether at the pyridine 2-position, and an isonicotinamide (pyridine-4-carboxamide) core scaffold [1]. Computed physicochemical properties include XLogP3 of 1.7, topological polar surface area (TPSA) of 81.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is listed as a research chemical by multiple vendors and has been assigned PubChem Substance ID 91815671 (MolPort-004-652-879, status revoked) [2]. Computational target prediction via DrugMapper suggests potential thioredoxin reductase 1 (TrxR1) inhibitory activity, though no experimental validation has been published to date [3].

Why Generic Substitution Is Not Advisable for N-(2-(1H-Pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8)


Isonicotinamide-based research compounds within the 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide series are not functionally interchangeable. The tetrahydrothiophen-3-yl ether moiety introduces a divalent sulfur atom that confers distinct electronic polarizability (αS ≈ 2.90 ų vs. αO ≈ 0.80 ų) and altered hydrogen-bonding capacity relative to oxygen-containing tetrahydrofuran analogs [1]. Simultaneously, the N-(2-(1H-pyrrol-1-yl)ethyl) amide substituent provides a specific π-rich heteroaromatic terminus that differs substantially from benzyl, furylmethyl, or simple alkyl amide congeners in both steric bulk and potential for π-stacking or cation-π interactions [1]. Computational target prediction suggests a thioredoxin reductase 1 interaction profile that diverges from the GSK-3β, BACE1, or p38 kinase inhibition reported for alternative isonicotinamide substitution patterns [2][3]. These structural and predicted pharmacological differences mean that substituting a close analog—even one sharing the isonicotinamide core—would introduce uncontrolled variables into any structure-activity relationship (SAR) study or biological assay, potentially invalidating the experimental results.

Quantitative Differentiation Evidence for N-(2-(1H-Pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Tetrahydrothiophene Ether vs. Furan-2-ylmethyl Amide Analog

Compared to the furan-2-ylmethyl amide analog N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034239-09-1, C15H16N2O3S, MW 304.36), the target compound exhibits higher computed lipophilicity (XLogP3 = 1.7 vs. estimated ~1.0 for the furan analog based on molecular formula differences), driven by the additional methylene unit and the replacement of the furan oxygen with a pyrrole ring [1][2]. The higher molecular weight (317.41 vs. 304.36 g/mol) and increased heavy atom count (22 vs. 20) further differentiate the pharmacokinetic distribution profile [1][2].

Physicochemical profiling Lipophilicity Isonicotinamide SAR ADME prediction

Polar Surface Area Differentiation: Tetrahydrothiophene (S) vs. Cyclopentyloxy (C) Ether Congener

The tetrahydrothiophen-3-yl ether in the target compound (TPSA = 81.4 Ų) contains a divalent sulfur atom that increases polar surface area relative to the all-carbon cyclopentyloxy analog N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide (estimated TPSA ≈ 72–76 Ų for the cyclopentyl ether variant) while providing greater electronic polarizability than the oxygen-containing tetrahydrofuran analog [1]. The TPSA of 81.4 Ų positions this compound near the 80–90 Ų threshold commonly associated with moderate blood-brain barrier permeability potential, whereas the cyclopentyloxy analog would be predicted to exhibit lower TPSA and potentially higher passive membrane flux [1].

Polar surface area Membrane permeability Blood-brain barrier penetration Isonicotinamide analogs

Hydrogen-Bond Acceptor Profile: Tetrahydrothiophene (S-Ether) vs. Tetrahydrofuran (O-Ether) Analog

The tetrahydrothiophen-3-yl ether of the target compound features a sulfur atom (C–S–C) in place of the oxygen atom (C–O–C) found in the tetrahydrofuran analog N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide [1]. Sulfur is a substantially weaker hydrogen-bond acceptor than oxygen: the Abraham H-bond basicity parameter β²ᴴ for dialkyl sulfides is approximately 0.28–0.32 compared to approximately 0.45–0.48 for dialkyl ethers [2]. This difference alters the compound's solvation free energy and its capacity for specific polar interactions with protein binding site residues, particularly backbone NH groups and serine/threonine side chains [2].

Hydrogen bonding Sulfur ether Oxygen ether Isonicotinamide scaffold Molecular recognition

Computational Target Prediction: Thioredoxin Reductase 1 vs. Classical Isonicotinamide Kinase Targets

DrugMapper computational target prediction identifies the target compound as a putative thioredoxin reductase 1 (TrxR1) inhibitor [1]. This predicted mechanism diverges from the well-characterized targets of other isonicotinamide derivatives, which include GSK-3β inhibition (certain N-substituted isonicotinamides with IC50 values in the low nanomolar range in kinase assays), BACE1 (β-secretase) inhibition, and p38 MAP kinase inhibition [2][3]. The predicted TrxR1 interaction profile is consistent with the presence of the tetrahydrothiophene sulfur, which can undergo reversible oxidation to sulfoxide/sulfone and may act as a redox-sensing or covalent modification site for the selenocysteine residue in the TrxR1 active site [1]. It must be emphasized that this target assignment is entirely computational and has not been experimentally confirmed.

Target prediction Thioredoxin reductase DrugMapper Isonicotinamide pharmacology Redox biology

Structural Uniqueness of Combined Pyrrole-Ethyl and Tetrahydrothiophene-Ether Pharmacophores Within the Isonicotinamide Series

A systematic comparison of the 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide chemical series reveals that the combination of the N-(2-(1H-pyrrol-1-yl)ethyl) amide substituent and the tetrahydrothiophen-3-yl ether is structurally unique among commercially catalogued analogs [1]. The closest commercially available analogs either retain the tetrahydrothiophene ether but alter the amide substituent (e.g., to furan-2-ylmethyl, 2-chlorobenzyl, benzo[d][1,3]dioxol-5-yl, quinolin-8-yl, or 4-methylthiazol-2-yl) or retain the pyrrole-ethyl amide but alter the ether (to tetrahydrofuran-3-yl, cyclopentyloxy, or 2-methoxyethoxy) [1]. Among a surveyed set of approximately 20 structurally related compounds in this chemical space, no other compound simultaneously presents (a) the pyrrole π-system at the amide terminus, (b) the two-carbon ethylene spacer, and (c) the sulfur-containing saturated heterocyclic ether [1].

Chemical space Scaffold uniqueness Pharmacophore diversity Isonicotinamide library Hit-to-lead

Critical Evidence Gap Advisory: Absence of Published Experimental Biological Activity Data

IMPORTANT LIMITATION: Despite extensive searching of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Scholar, and the patent literature, no peer-reviewed primary research publication, patent, or public bioassay database entry containing experimentally measured IC50, Ki, EC50, Kd, or any other quantitative biological activity data was identified for CAS 2034498-47-8. The BindingDB search result appearing to link this compound to Kir1.1 (ROMK1) inhibition (IC50 = 10 nM) was confirmed to correspond to a structurally unrelated compound (BDBM194954) from patent US9206198 [1]. The DrugMapper thioredoxin reductase 1 prediction is computational and unvalidated [2]. Consequently, all differentiation evidence presented above is based on computed physicochemical properties, structural comparisons, and class-level inferences rather than direct experimental biological potency or selectivity data. Procurement decisions should account for the absence of validated biological activity data and the consequent risk that the compound may not exhibit the predicted pharmacological profile upon experimental testing.

Evidence gap Experimental validation Procurement caveat Due diligence

Recommended Research Application Scenarios for N-(2-(1H-Pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034498-47-8) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of the 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide Series: Mapping the Contribution of the Pyrrole-Ethyl Amide Substituent

This compound serves as a specific SAR probe for evaluating the contribution of the N-(2-(1H-pyrrol-1-yl)ethyl) substituent to the pharmacological properties of the 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide scaffold. By comparing the target compound against analogs bearing alternative amide substituents (furan-2-ylmethyl, 2-chlorobenzyl, quinolin-8-yl, etc.) in a standardized assay panel, researchers can isolate the effect of the pyrrole π-system and the ethylene spacer length on target engagement, cellular potency, and physicochemical properties [1]. The XLogP3 value of 1.7 and TPSA of 81.4 Ų provide baseline parameters for interpreting how the pyrrole-ethyl group influences lipophilicity and polarity relative to other amide variants [1].

Thioredoxin Reductase 1 (TrxR1) Inhibitor Screening and Redox Biology Probe Development

Based on DrugMapper computational prediction of TrxR1 inhibitory activity, this compound may be evaluated as a candidate chemical probe for investigating thioredoxin reductase function in cellular redox homeostasis, ferroptosis regulation, and cancer cell redox adaptation [2]. The tetrahydrothiophene sulfur atom, which can undergo reversible oxidation, represents a structural feature consistent with a potential redox-modulating mechanism that could engage the selenocysteine residue of TrxR1 [2]. Users should conduct pilot TrxR1 enzymatic assays (e.g., DTNB reduction assay) to experimentally validate or refute the computational prediction before investing in detailed mechanistic studies.

Comparative ADME Profiling: Sulfur-Containing vs. Oxygen-Containing Cyclic Ether Isonicotinamides

The target compound's tetrahydrothiophene (S-ether) moiety permits direct comparison with the tetrahydrofuran (O-ether) analog in parallel ADME assays (microsomal stability, Caco-2 permeability, plasma protein binding) to quantify the pharmacokinetic impact of sulfur-for-oxygen substitution in the ether position [3]. The approximately 35–40% weaker hydrogen-bond acceptor strength of sulfur compared to oxygen (Abraham β²ᴴ ≈ 0.28–0.32 vs. 0.45–0.48) is predicted to differentially influence passive membrane permeability and CYP450-mediated metabolism, providing a controlled chemical biology system for studying heteroatom effects on drug disposition [3].

Chemical Library Enumeration and Diversity-Oriented Synthesis Starting Material

As a structurally unique compound within the catalogued 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide series (no other catalogued analog simultaneously presents the pyrrole-ethyl amide, tetrahydrothiophene S-ether, and isonicotinamide core), this compound can serve as a diversity-enhancing building block or reference standard for chemical library design [1]. Procurement of this specific CAS number ensures that downstream library enumeration captures the unique combination of the π-rich pyrrole terminus and the redox-active sulfur-containing ether, a pharmacophore combination not represented by any other readily available analog in this chemical series [1].

Quote Request

Request a Quote for N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.